molecular formula C8H16O3 B564588 3-Hydroxyoctanoic Acid-d12 CAS No. 1215622-76-6

3-Hydroxyoctanoic Acid-d12

Cat. No.: B564588
CAS No.: 1215622-76-6
M. Wt: 172.286
InChI Key: NDPLAKGOSZHTPH-SDFLALOFSA-N
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Description

3-Hydroxyoctanoic Acid-d12, also known as 3-Hydroxycaprylic Acid-d12, is a deuterium-labeled derivative of 3-Hydroxyoctanoic Acid. This compound is a beta-hydroxy acid that is naturally produced in humans, other animals, and plants. It is primarily used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyoctanoic Acid-d12 typically involves the deuteration of 3-Hydroxyoctanoic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The final product is purified using techniques such as distillation and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyoctanoic Acid-d12 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxyoctanoic Acid-d12 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of 3-Hydroxyoctanoic Acid in various samples.

    Biology: Employed in metabolic studies to trace the biosynthesis and degradation pathways of fatty acids.

    Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.

    Industry: Utilized in the production of deuterated compounds for research and development purposes

Mechanism of Action

The mechanism of action of 3-Hydroxyoctanoic Acid-d12 involves its interaction with hydroxycarboxylic acid receptors, particularly hydroxycarboxylic acid receptor 3 (HCA3). This receptor is a G protein-coupled receptor that mediates various physiological responses, including lipolysis and anti-inflammatory effects. Upon binding to HCA3, this compound activates downstream signaling pathways that regulate metabolic and immune functions .

Comparison with Similar Compounds

  • 3-Hydroxyoctanoic Acid
  • 3-Hydroxydecanoic Acid
  • 3-Hydroxyhexanoic Acid
  • 3-Hydroxybutanoic Acid

Comparison: 3-Hydroxyoctanoic Acid-d12 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical studies. Compared to its non-deuterated counterpart, it provides more accurate and reliable data in mass spectrometry. Additionally, the deuterium atoms enhance the stability of the compound, making it suitable for long-term studies .

Properties

CAS No.

1215622-76-6

Molecular Formula

C8H16O3

Molecular Weight

172.286

IUPAC Name

3,4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-3-hydroxyoctanoic acid

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,7D

InChI Key

NDPLAKGOSZHTPH-SDFLALOFSA-N

SMILES

CCCCCC(CC(=O)O)O

Synonyms

3-Hydroxycaprylic Acid-d12;  β-Hydroxyoctanoic Acid-d12;  (+/-)-3-Hydroxyoctanoic Acid-d12; 

Origin of Product

United States

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